
4-Chloro-3-fluoro-2-iodophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and therefore, it does not have a defined chemical identity or characteristics.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it
Chemical Reactions Analysis
As “N/A” is not a specific compound, it does not undergo any chemical reactions. Typically, chemical compounds can undergo various types of reactions such as oxidation, reduction, substitution, and addition reactions. The specific reagents and conditions used in these reactions depend on the functional groups and chemical structure of the compound.
Scientific Research Applications
The term “N/A” does not have any scientific research applications as it is not a real compound
Chemistry: Synthesis of new compounds, study of reaction mechanisms, and development of new materials.
Biology: Investigation of biochemical pathways, drug discovery, and development of diagnostic tools.
Medicine: Development of pharmaceuticals, study of disease mechanisms, and creation of medical devices.
Industry: Production of chemicals, development of new materials, and improvement of manufacturing processes.
Mechanism of Action
Since “N/A” is not an actual compound, it does not have a mechanism of action. In general, the mechanism of action of a compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological effect. This can include inhibition or activation of enzymes, binding to receptors, or modulation of gene expression.
Properties
Molecular Formula |
C7H2ClFINS |
|---|---|
Molecular Weight |
313.52 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-iodo-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClFINS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
InChI Key |
CUVJJSKTMUYPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


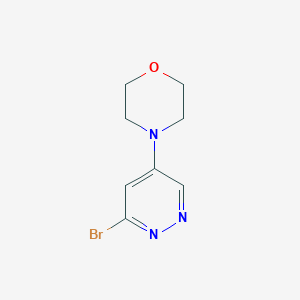
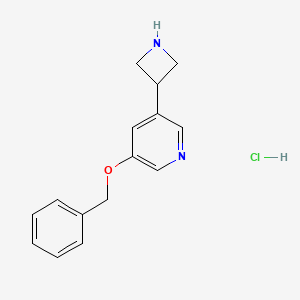
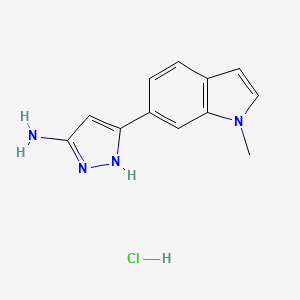
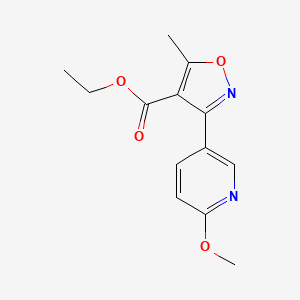
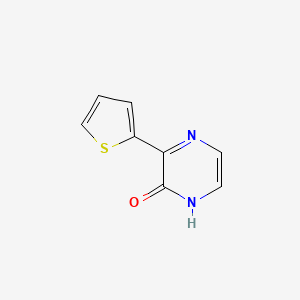
![3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13694163.png)
![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
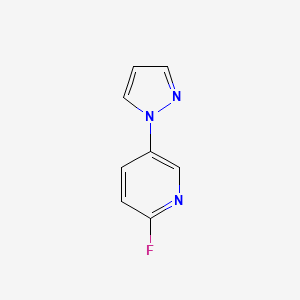
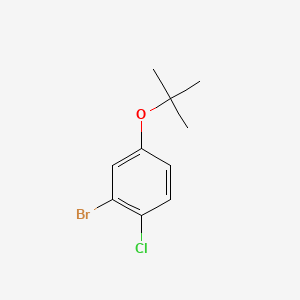
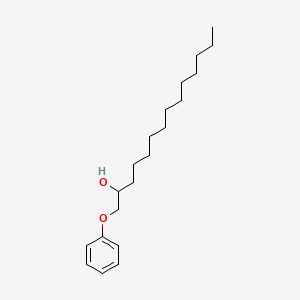
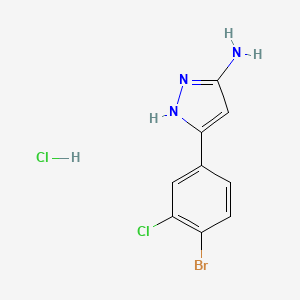
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)
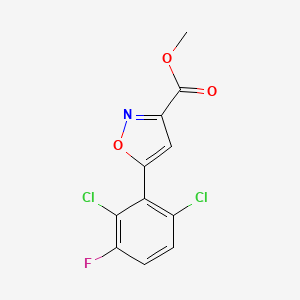
![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
